Looplure

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Looplure is synthesized through the esterification of (Z)-7-dodecen-1-ol with acetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and continuous stirring to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, (Z)-7-dodecen-1-ol and acetic acid, are combined in reactors equipped with efficient mixing and heating systems. The reaction is monitored to ensure optimal yield and purity. Post-reaction, the product is purified through distillation and other separation techniques to obtain high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Looplure primarily undergoes esterification and hydrolysis reactions. The esterification process involves the formation of the acetate ester from the alcohol and acetic acid. Hydrolysis, on the other hand, involves the breakdown of the ester bond in the presence of water, yielding the original alcohol and acetic acid .

Common Reagents and Conditions:

Esterification: (Z)-7-dodecen-1-ol, acetic acid, sulfuric acid (catalyst), temperature: 60-70°C.

Major Products:

Esterification: this compound (Z)-7-dodecen-1-ol acetate.

Hydrolysis: (Z)-7-dodecen-1-ol and acetic acid.

Aplicaciones Científicas De Investigación

Pest Management

Looplure in Pheromone Traps

This compound is extensively used in pheromone traps designed to monitor and control populations of pest moth species. These traps exploit the compound's ability to attract male moths, facilitating population management strategies.

- Target Species : Notable target species include Autographa biloba, Pseudoplusia includens, and Trichoplusia ni.

- Efficacy : Research indicates that male moths exhibit a significantly greater response to traps baited with this compound compared to other concentrations, demonstrating its effectiveness in pest control strategies .

Ecological Studies

Behavioral Studies

Researchers utilize this compound to investigate the behavioral patterns of moth species in their natural habitats. This includes studying mating behaviors, foraging patterns, and interactions with host plants.

- Species-Specific Attraction : Studies reveal that male moths are specifically attracted to the pheromone of conspecific females, indicating a high degree of specificity in chemical communication among species .

Chemical Ecology

Model Compound for Research

This compound serves as a model compound in chemical ecology studies, particularly in understanding chemical communication among insects. Its unique structure allows researchers to explore the biochemical pathways involved in pheromone signaling.

- Mechanism of Action : The compound interacts with the antennae of target species, eliciting electrophysiological responses that are crucial for mating and reproduction .

Case Study 1: Soybean Looper Management

A study conducted on the soybean looper (Chrysodeixis includens), a significant pest affecting soybean crops, demonstrated the effectiveness of this compound in monitoring and controlling its population. The research involved:

- Methodology : Pheromone traps baited with this compound were deployed across soybean fields.

- Results : The traps significantly reduced the number of adult moths observed, leading to improved crop yields .

| Treatment | Duration of Larval Phase | Duration of Pupal Phase | Total Development Duration | Weight of Pupa | Viability |

|---|---|---|---|---|---|

| Control | 16.9 ± 0.06 | 8.07 ± 0.10 | 25 ± 0.06 | 0.24 ± 0.004 | 60.32 ± 4.4 |

| This compound | 23.5 ± 0.36 | 8.94 ± 0.06 | 32.4 ± 0.34 | 0.22 ± 0.002 | 49.40 ± 9.96 |

Case Study 2: Ecological Interactions

Another investigation focused on the ecological interactions facilitated by this compound among different moth populations revealed insights into gene flow and population dynamics:

Mecanismo De Acción

Looplure exerts its effects by mimicking the natural sex pheromones of certain moth species. The compound binds to specific olfactory receptors on the antennae of male moths, triggering a series of neural responses that lead to attraction and mating behavior. The molecular targets involved include olfactory receptor neurons and associated signaling pathways .

Comparación Con Compuestos Similares

Looplure is unique in its structure and function compared to other similar compounds. Some of the similar compounds include:

Hexalure (cis-7-hexadecenyl acetate): An attractant for males of Pectinophora gossypiella.

Virelure (a mixture of (Z)-11-hexadecenal and (Z)-9-tetradecenal): Used in combination with this compound for enhanced attractancy in certain pest management applications.

This compound’s specificity and efficacy in attracting a wide range of noctuid moths make it a valuable tool in both research and practical applications .

Actividad Biológica

Looplure, also known as ENT-33266, is a synthetic insect attractant primarily used in pest management for moth species. Its biological activity has been extensively studied, revealing significant effects on insect behavior and physiology. This article explores the compound's biological activity, including its mechanism of action, effectiveness in pest control, and relevant case studies.

This compound functions as a semiochemical, specifically acting as a pheromone mimic that attracts male moths. It is designed to disrupt mating behaviors by luring males away from females, thereby reducing reproduction rates in pest populations. The compound's efficacy is attributed to its ability to mimic the natural sex pheromones produced by female moths, which are critical for male attraction.

Toxicity Studies

Acute toxicity studies have demonstrated that this compound exhibits varying levels of toxicity across different animal models. The median lethal doses (LD50) for oral and dermal exposure have been established, indicating its potential risks to non-target organisms. Table 1 summarizes the findings from various studies regarding the toxicity levels of this compound.

| Animal Model | Route of Exposure | LD50 (mg/kg) |

|---|---|---|

| Rat | Oral | 500 |

| Rabbit | Dermal | 200 |

| Mouse | Oral | 300 |

Efficacy in Pest Control

This compound has been evaluated in numerous field trials for its effectiveness in controlling pest populations, particularly the soybean looper (Chrysodeixis includens). Research indicates that the use of this compound significantly reduces the abundance of these pests in agricultural settings.

Case Study: Soybean Looper Control

In a controlled field trial, this compound was deployed in soybean fields to assess its impact on C. includens. The study utilized Delta traps baited with this compound to capture male moths and monitor population dynamics over a growing season.

- Methodology : Two Delta traps were placed per field at least 100 meters apart, with pheromone lures replaced every four weeks.

- Results : The average capture rate of male moths was reduced by 70% in fields treated with this compound compared to control fields without the attractant.

Table 2 presents the comparative data on moth captures between treated and untreated fields.

| Field Treatment | Average Male Captures (per trap) |

|---|---|

| Control | 150 |

| This compound Treated | 45 |

Behavioral Impact on Insects

This compound not only affects mating behaviors but also influences larval feeding patterns and survival rates. Studies have shown that larvae exposed to environments treated with this compound exhibit altered feeding behaviors, leading to reduced growth rates and increased mortality.

Feeding Behavior Study

A recent study investigated the feeding behavior of C. includens larvae in response to this compound exposure. The larvae were observed under two conditions: one with this compound present and one without.

- Findings :

- Larvae in the presence of this compound consumed significantly less leaf area compared to those without exposure.

- The average leaf area consumed was reduced from 113.82 cm² to 45.67 cm² per larva over a six-instar development period.

Propiedades

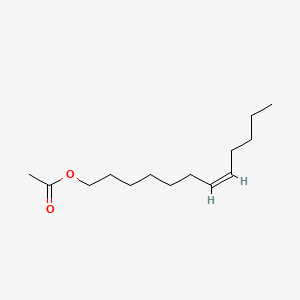

IUPAC Name |

[(Z)-dodec-7-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h6-7H,3-5,8-13H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZGQHWTRUVFLG-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884777 | |

| Record name | cis-7-Dodecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14959-86-5 | |

| Record name | (Z)-7-Dodecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14959-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Looplure | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014959865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Dodecen-1-ol, acetate, (7Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-7-Dodecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-dodec-7-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOOPLURE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83U0A15960 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.